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Ethenodeoxyadenosine - 68498-25-9

Ethenodeoxyadenosine

Catalog Number: EVT-1200965
CAS Number: 68498-25-9
Molecular Formula: C12H13N5O3
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Definition and Source:

1,N6-ethenodeoxyadenosine (εdA) is a DNA adduct, a form of DNA damage where a chemical group becomes covalently attached to DNA. It is specifically an exocyclic adduct, meaning the added group is external to the DNA base structure. εdA forms primarily through the reaction of DNA with lipid peroxidation products, particularly trans-4-hydroxy-2-nonenal [, , ].

Biological Significance:

εdA is highly relevant to human health as it is mutagenic, meaning it can cause mutations in DNA [, , ]. These mutations can disrupt cellular function and potentially lead to cancer [, , , ].

Endogenous and Exogenous Sources:

  • Endogenous: εdA is produced naturally within the body as a byproduct of lipid peroxidation, a process where free radicals attack lipids in cell membranes [, ]. This process occurs at low levels normally but can be elevated in certain diseases or conditions, leading to increased εdA formation [, , ].
  • Exogenous: Exposure to certain chemicals, such as vinyl chloride and ethyl carbamate, can also lead to εdA formation [, , , ]. These substances are metabolized in the body to reactive intermediates that can directly attack DNA, forming εdA adducts.

Role in Scientific Research:

  • Cancer Research: Scientists study εdA to understand its role in cancer development, explore its potential as a biomarker for early cancer detection, and develop strategies to prevent its formation [, , , , , ].
  • Toxicology: Researchers use εdA as a marker to assess the genotoxicity of certain chemicals and environmental pollutants [, , , ].
  • Biochemistry: Scientists investigate the mechanisms of εdA formation, its impact on DNA structure and function, and the cellular repair processes that remove it [, , , , ].

3,N4-Ethenodeoxycytidine (εdC)

Compound Description: 3,N4-Ethenodeoxycytidine (εdC) is an exocyclic DNA adduct formed by the reaction of lipid peroxidation products, such as trans-4-hydroxy-2-nonenal, with deoxycytidine residues in DNA []. Like Ethenodeoxyadenosine, it is a promutagenic lesion implicated in the development of various cancers [].

1,N2-(1,3-Propan-1,3-diyl)-2'-deoxyguanosine

Compound Description: 1,N2-(1,3-Propan-1,3-diyl)-2'-deoxyguanosine is an exocyclic DNA adduct primarily formed by the reaction of acrolein with deoxyguanosine in DNA []. This adduct represents a significant type of DNA damage associated with exposure to environmental pollutants like cigarette smoke [].

Relevance: Like Ethenodeoxyadenosine, this compound is an exocyclic DNA adduct, indicating that both result from the modification of DNA bases by reactive compounds. Although their formation pathways differ, both adducts can induce mutations and contribute to carcinogenesis []. The research highlights that various exocyclic DNA adducts, including Ethenodeoxyadenosine, can have different mutagenic potencies and cellular responses depending on the organism [].

8-Oxodeoxyguanosine

Compound Description: 8-Oxodeoxyguanosine (8-oxo-dG) is a prominent oxidative DNA damage product formed by the modification of guanine by reactive oxygen species []. It is widely used as a biomarker for measuring oxidative stress within cells.

Relevance: Although structurally different from Ethenodeoxyadenosine, 8-oxo-dG is another significant DNA lesion induced by oxidative stress []. Comparing the mutagenic potential of different DNA adducts, like Ethenodeoxyadenosine and 8-oxo-dG, helps in understanding their relative contributions to mutagenesis and carcinogenesis [].

O4-Methyldeoxythymidine (m4dT)

Compound Description: O4-Methyldeoxythymidine (m4dT) is a DNA adduct arising from the methylation of the oxygen atom at position 4 of thymidine []. This adduct can cause significant disruption to DNA replication and is known to induce G→A transitions.

Relevance: Comparing the mutagenic efficiency of Ethenodeoxyadenosine with other carcinogen-modified nucleosides like m4dT provides insights into their relative potential to induce mutations []. The research uses m4dT as a contrasting example to demonstrate the varying levels of mutagenicity among different DNA lesions. While m4dT effectively induces misincorporation, leading to mutations, Ethenodeoxyadenosine exhibits a lower mutagenic efficiency [].

Vinyl Carbamate (VC)

Compound Description: Vinyl carbamate (VC) is a carcinogenic compound derived from ethyl carbamate, a known carcinogen found in fermented food and alcoholic beverages []. Metabolic activation of VC leads to the formation of reactive metabolites, including vinyl carbamate epoxide, which can alkylate DNA and form adducts like Ethenodeoxyadenosine [].

Relevance: Vinyl carbamate is a known metabolic precursor to Ethenodeoxyadenosine []. Understanding the metabolic activation of VC and its role in forming DNA adducts like Ethenodeoxyadenosine is crucial in elucidating the mechanisms of VC-induced carcinogenesis [].

Chloroacetaldehyde

Compound Description: Chloroacetaldehyde is a highly reactive metabolite of vinyl chloride, a known human carcinogen []. It can directly react with DNA bases, leading to the formation of various DNA adducts, including Ethenodeoxyadenosine [].

Relevance: Chloroacetaldehyde is a known precursor in the formation of Ethenodeoxyadenosine in DNA []. This compound highlights the role of reactive metabolites derived from environmental carcinogens in inducing DNA damage, leading to mutations and potentially contributing to cancer development [].

trans-4-Hydroxy-2-nonenal (HNE)

Compound Description: trans-4-Hydroxy-2-nonenal (HNE) is a major aldehydic product generated during lipid peroxidation, a process that damages cell membranes and produces reactive aldehydes [, ]. It reacts with DNA bases to form various exocyclic adducts, including Ethenodeoxyadenosine [].

Relevance: HNE is a key reactive aldehyde produced during lipid peroxidation, which is responsible for the formation of Ethenodeoxyadenosine and other exocyclic DNA adducts [, , ]. Understanding the role of HNE in generating these DNA lesions is essential for elucidating the mechanisms of lipid peroxidation-induced carcinogenesis.

Source and Classification

1,N6-Ethenodeoxyadenosine is classified as a DNA adduct and is categorized under the group of etheno derivatives. It is formed when nucleophilic sites in DNA react with electrophilic aldehydes, particularly those generated during lipid peroxidation, such as acrolein and malonaldehyde. This compound is recognized for its ability to disrupt standard Watson-Crick base pairing during DNA replication, leading to potential miscoding events and mutations .

Synthesis Analysis

The synthesis of 1,N6-ethenodeoxyadenosine can be achieved through several methods:

  1. Chemical Synthesis: The most common laboratory method involves the cyclization of deoxyadenosine with acetaldehyde or other aldehydes. For instance:
    • Deoxyadenosine is treated with acetaldehyde under acidic conditions to form ethenodeoxyadenosine.
    • The reaction typically requires specific parameters such as temperature control and pH management to optimize yield.
  2. Biochemical Synthesis: In biological systems, εdA can be formed enzymatically through the action of lipid peroxidation products interacting with DNA. This process highlights the compound's relevance in biological contexts, particularly in relation to oxidative stress and cellular damage.
  3. Technical Details:
    • Reaction conditions often involve maintaining a controlled environment to minimize side reactions.
    • Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to purify and characterize the synthesized product.
Molecular Structure Analysis

The molecular structure of 1,N6-ethenodeoxyadenosine features a unique etheno bridge that connects the N1 and N6 positions of the adenine base. This modification alters the typical hydrogen bonding patterns seen in unmodified adenine:

  • Conformation: The εdA adopts a syn conformation in the context of DNA polymerase active sites, facilitating Hoogsteen base pairing rather than standard Watson-Crick pairing.
  • Structural Data: Crystallographic studies have shown that εdA can form stable complexes with incoming nucleotides, allowing for alternative base pairing mechanisms during DNA replication .
Chemical Reactions Analysis

1,N6-Ethenodeoxyadenosine participates in various chemical reactions that influence DNA replication:

  1. Translesion Synthesis: This process allows DNA polymerases to bypass the εdA lesion:
    • Human polymerases such as polymerase eta and polymerase kappa can incorporate nucleotides opposite εdA, albeit with varying efficiency and fidelity.
    • Studies indicate that polymerase eta is significantly more efficient than polymerase kappa in this context .
  2. Error-Prone vs. Error-Free Pathways: The reactions can lead to both error-prone synthesis (resulting in mutations) and error-free synthesis depending on the polymerase involved:
    • Polymerase theta has been shown to perform predominantly error-free translesion synthesis under specific cellular conditions .
Mechanism of Action

The mechanism by which 1,N6-ethenodeoxyadenosine influences DNA synthesis involves several steps:

  1. Incorporation: During replication, when a DNA polymerase encounters εdA, it may incorporate a nucleotide opposite this lesion through Hoogsteen pairing.
  2. Extension: Following incorporation, another polymerase may extend from this point; for example, polymerase zeta has been shown to efficiently extend from an εdA·T pair compared to an εdA·C pair.
  3. Implications for Mutagenesis: The ability of εdA to induce miscoding events has significant implications for genetic stability and cancer development, as these errors can lead to permanent mutations in the genome .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1,N6-ethenodeoxyadenosine include:

These properties play a critical role in its interaction with DNA and its subsequent effects on replication fidelity.

Applications

Ethenodeoxyadenosine has several important scientific applications:

  1. Mutagenesis Studies: As a model compound for studying how DNA lesions affect replication fidelity and mutagenesis.
  2. Cancer Research: Understanding its role as a promutagenic agent provides insights into mechanisms underlying cancer development.
  3. Biochemical Assays: Used in assays designed to evaluate the efficiency of various DNA polymerases in bypassing lesions.
Introduction to Ethenodeoxyadenosine (εdA)

Definition and Chemical Identity of 1,N⁶-Ethenodeoxyadenosine

1,N⁶-Ethenodeoxyadenosine (εdA) is an exocyclic DNA adduct characterized by an additional five-membered etheno ring bridging the N1 and N6 positions of the adenine base. This structural rearrangement creates a fluorescent, highly distorted base with significant mutagenic potential. Its molecular formula is C₁₂H₁₃N₅O₃, with a molecular weight of 275.26 g/mol and the IUPAC name 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine [1] [4] [8]. The adduct arises from the reaction of 2'-deoxyadenosine with bifunctional alkylating agents, such as epoxides or aldehydes derived from lipid peroxidation (LPO). The etheno ring disrupts normal Watson-Crick base pairing due to steric hindrance and altered hydrogen-bonding capacity, which underpins its mutagenic behavior [9].

Key chemical properties include:

  • Solubility: Moderately soluble in water (7.14 mg/mL at 25°C) and polar organic solvents like DMSO or methanol.
  • Stability: Hygroscopic and light-sensitive, requiring storage at −20°C.
  • Melting Point: 69–74°C [8].

Table 1: Physicochemical Properties of εdA

PropertyValue
Molecular FormulaC₁₂H₁₁N₅O₃
Molecular Weight275.26 g/mol
Melting Point69–74°C
Water Solubility7.14 mg/mL (25.94 mM)
pKa (Predicted)13.84 ± 0.60
StabilityHygroscopic, light-sensitive

Historical Context of Exocyclic DNA Adduct Discovery

εdA was first identified in the 1970s as a product of in vitro reactions between DNA and the vinyl chloride metabolite chloroacetaldehyde (or its precursor chloroethylene oxide) [2] [9]. This discovery emerged from investigations into the mutagenicity of vinyl chloride, an industrial carcinogen linked to hepatic angiosarcoma in exposed workers. By the mid-1990s, εdA was detected in tissues of untreated rodents and humans, challenging the notion that it was solely an environmental toxin. This finding pointed to endogenous formation pathways, primarily through reactions of DNA with LPO products like trans-4-hydroxy-2-nonenal (4-HNE) [3] [9]. The endogenous origin was further solidified when elevated εdA levels were observed in diseases with oxidative stress phenotypes, such as hereditary hemochromatosis and Wilson’s disease, where iron or copper accumulation accelerates LPO [7] [9]. Advances in analytical techniques—particularly immunoaffinity/³²P-postlabeling (IPPA) and HPLC-mass spectrometry—enabled ultrasensitive detection of εdA in the 1990s, revealing background adduct levels in human tissues (0.1–3 adducts/10⁸ nucleotides) [9]. This era marked a paradigm shift, positioning εdA as a biomarker of oxidative stress-driven DNA damage.

Table 2: Key Historical Milestones in εdA Research

YearDiscoverySignificance
1971Synthesis via chloroacetaldehyde-adenine reactionFirst chemical characterization of etheno adducts
1975Detection in vinyl chloride-exposed systemsLinked industrial toxins to DNA damage
1994Background εdA in unexposed humansRevealed endogenous formation pathways
1996εdA mutagenicity in mammalian cellsEstablished role in cancer initiation
2000Correlation with LPO in mouse tumorsDemonstrated role in multistage carcinogenesis

Biological Significance as a Promutagenic Lesion

εdA is a potent promutagenic lesion due to its ability to induce miscoding during DNA replication. In E. coli, εdA primarily pairs with thymine (non-mutagenic), but in mammalian cells (e.g., COS7 kidney cells), it causes targeted mutations at frequencies up to 70%, predominantly yielding εdA→dG (63%) and εdA→dT (6%) substitutions [2]. This disparity arises from differences in translesion synthesis (TLS) polymerases: Human DNA polymerase η (pol η) preferentially incorporates purines (dATP or dGTP) opposite εdA, leading to A→G transitions or A→T transversions. Structural studies reveal that εdA adopts a syn conformation when pairing with dTTP, forming two hydrogen bonds, but remains in anti conformation during erroneous dATP/dGTP insertion, causing template base slippage and −1 frameshifts [5].

Endogenously, εdA accumulates in settings of oxidative stress and inflammation:

  • In β-thalassemia/Hb E patients, urinary εdA levels rise 8.7-fold due to iron-mediated LPO [6].
  • Hepatocellular carcinoma (HCC) tissues show 12-fold higher εdA levels than adjacent non-tumor tissues, correlating with mutant p53 overexpression (r=0.516, p<0.01) and proliferation markers like PCNA [7].
  • During mouse skin carcinogenesis, εdA increases 9-fold in papillomas, driving A→T transversions in codon 61 of the c-Ha-ras oncogene [3].

These mutations propagate genomic instability, positioning εdA as a critical nexus between oxidative stress, chronic inflammation, and cancer.

Table 3: Mutation Spectra of εdA in Biological Systems

Biological SystemDominant MutationsMutation Frequency
Simian (COS7) kidney cellsεdA → dG (A→G transition)63%
εdA → dT (A→T transversion)6%
Human DNA polymerase ηPurine insertion (dATP/dGTP)90% of incorporations
−1 FrameshiftsMajor side product
Mouse skin carcinogenesisA→T in c-Ha-ras codon 61Hallmark mutation

Properties

CAS Number

68498-25-9

Product Name

Ethenodeoxyadenosine

IUPAC Name

(2R,3S)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9?/m0/s1

InChI Key

XQQIMTUYVDUWKJ-ZQTLJVIJSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O

Synonyms

3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine; 1,N6-Etheno-2’-deoxyadenosine; 1,N6-Etheno-dA; 1,N6-Ethenodeoxyadenosine; Ethenodeoxyadenosine; N1,N6-Etheno-2’-deoxyadenosine;

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O

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